DL-Cystine

Catalog No.
S1794030
CAS No.
923-32-0
M.F
C6H12N2O4S2
M. Wt
240.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Cystine

CAS Number

923-32-0

Product Name

DL-Cystine

IUPAC Name

(2S)-2-amino-3-[[(2S)-2-amino-2-carboxyethyl]disulfanyl]propanoic acid

Molecular Formula

C6H12N2O4S2

Molecular Weight

240.3 g/mol

InChI

InChI=1S/C6H12N2O4S2/c7-3(5(9)10)1-13-14-2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1

InChI Key

LEVWYRKDKASIDU-QWWZWVQMSA-N

SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Solubility

0.19 mg/mL

Canonical SMILES

C(C(C(=O)O)N)SSCC(C(=O)O)N

Isomeric SMILES

C([C@H](C(=O)O)N)SSC[C@H](C(=O)O)N

Protein Structure and Stability:

  • Disulfide bonds: Cystine is formed by the oxidation of two cysteine molecules, creating a disulfide bond. These bonds play a crucial role in protein folding, stability, and function. Researchers use cystine to study how these bonds influence protein structure and activity in enzymes, antibodies, and other vital proteins.

Redox Reactions and Antioxidant Activity:

  • Thiol group: The thiol group (SH) in cysteine acts as a reducing agent, participating in cellular redox reactions. Scientists utilize cystine to investigate its role in maintaining cellular redox balance and its potential as an antioxidant in various diseases [].

Drug Delivery and Biomaterial Design:

  • Cystine's unique properties make it valuable in drug delivery systems. Researchers are exploring cystine-based nanoparticles for targeted drug delivery and controlled release of therapeutics due to its biocompatibility and ability to form disulfide bonds [].

Hair and Nail Health Research:

  • Keratin: Cystine is a major component of keratin, a protein essential for hair and nail structure. Researchers use cystine to understand its impact on hair and nail growth, as well as investigate potential treatments for hair loss and nail disorders [].

Model Systems for Protein Misfolding Diseases:

  • Cystine bridges: Cystine's role in protein folding makes it a valuable tool for studying protein misfolding diseases like Alzheimer's and Parkinson's. Researchers use cystine to create model systems that mimic protein aggregation and study potential therapeutic strategies [].

DL-Cystine is a sulfur-containing amino acid that serves as the oxidized form of cysteine. Its chemical formula is C6H12N2O4S2\text{C}_6\text{H}_{12}\text{N}_2\text{O}_4\text{S}_2, and it consists of two cysteine molecules linked by a disulfide bond. This compound appears as a white to off-white powder and is poorly soluble in water but soluble in dilute acids and alkalis . DL-Cystine plays a crucial role in protein structure, contributing to the stability and functionality of proteins through the formation of disulfide bridges, which are essential for maintaining three-dimensional structures .

, including those involving hydrogen peroxide . In cellular environments, DL-cystine is often reduced to cysteine, which is vital for protein synthesis and cellular metabolism. The presence of cystine in proteins contributes to their structural integrity, especially in extracellular proteins where oxidative conditions prevail .

Synthesis of DL-cystine can be achieved through several methods:

  • Oxidation of Cysteine: The most common method involves the oxidation of cysteine using mild oxidizing agents like hydrogen peroxide or oxygen under controlled conditions.
  • Chemical Synthesis: DL-cystine can also be synthesized chemically through various organic reactions that involve coupling two cysteine molecules.
  • Biotechnological Approaches: Microbial fermentation processes can produce DL-cystine by utilizing specific strains capable of synthesizing amino acids from simpler substrates.

These methods allow for the production of DL-cystine in both laboratory and industrial settings .

DL-Cystine has a variety of applications:

  • Nutritional Supplements: It is used as a dietary supplement due to its role in protein synthesis and antioxidant activity.
  • Food Industry: DL-cystine enhances the nutritional quality of food products by improving protein digestibility.
  • Pharmaceuticals: It is employed in formulations aimed at treating conditions related to oxidative stress and inflammation.
  • Cosmetics: Due to its antioxidant properties, DL-cystine is included in skincare products aimed at improving skin health and elasticity .

Studies have shown that DL-cystine interacts with various biological molecules, influencing metabolic pathways. For instance, it serves as a substrate for the cystine-glutamate antiporter, facilitating the exchange of intracellular glutamate for extracellular cystine, which is then reduced to cysteine within cells . Additionally, research indicates that DL-cystine can modulate redox states within cells, impacting signaling pathways associated with oxidative stress responses .

DL-Cystine shares structural similarities with several other sulfur-containing compounds. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaUnique Features
CysteineC3H7NO2SReduced form; acts as a precursor to cystine
HomocysteineC4H9NO2SContains one additional carbon; involved in methylation processes
TaurineC2H7NO3SSulfonic acid; lacks disulfide bond formation
MethionineC5H11NO2SEssential amino acid; involved in methyl group transfers

DL-Cystine's unique feature lies in its disulfide bond formation capability, which is critical for stabilizing protein structures compared to its counterparts that do not form such bonds .

Physical Description

Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS]
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]

XLogP3

-6.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

240.02384922 g/mol

Monoisotopic Mass

240.02384922 g/mol

Heavy Atom Count

14

Melting Point

260.5 °C

UNII

KX1RHN0Y0B
06681CV9GH

Drug Indication

It has been claimed that L-cysteine has anti-inflammatory properties, that it can protect against various toxins, and that it might be helpful in osteoarthritis and rheumatoid arthritis. More research will have to be done before L-cysteine can be indicated for any of these conditions. Research to date has mostly been in animal models.

Mechanism of Action

Certain conditions, e.g. an acetaminophen overdose, deplete hepatic glutathione and subject the tissues to oxidative stress resulting in loss of cellular integrity. L-Cystine serves as a major precursor for synthesis of glutathione.

Wikipedia

Cystine

Use Classification

Cosmetics -> Antistatic; Hair conditioning

General Manufacturing Information

L-Cystine: ACTIVE

Dates

Modify: 2023-08-15

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